Cas no 2229326-44-5 (3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine)

3-(3-Bromoprop-1-en-2-yl)-2,6-dichloropyridine is a halogenated pyridine derivative with a reactive bromoalkenyl substituent, offering versatility as a synthetic intermediate in organic and medicinal chemistry. The presence of both bromine and chlorine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular frameworks. The dichloropyridine core provides stability while allowing further functionalization at the 2- and 6-positions. Its alkenyl bromide moiety facilitates nucleophilic substitutions or metal-catalyzed transformations, making it valuable for designing agrochemicals, pharmaceuticals, or advanced materials. The compound’s well-defined structure ensures consistent performance in multi-step syntheses.
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine structure
2229326-44-5 structure
商品名:3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
CAS番号:2229326-44-5
MF:C8H6BrCl2N
メガワット:266.949939250946
CID:5975492
PubChem ID:165690359

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
    • EN300-1922770
    • 2229326-44-5
    • インチ: 1S/C8H6BrCl2N/c1-5(4-9)6-2-3-7(10)12-8(6)11/h2-3H,1,4H2
    • InChIKey: KHZHMAGKJJXPIO-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C(=NC(=CC=1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 264.90607g/mol
  • どういたいしつりょう: 264.90607g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1922770-2.5g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
2.5g
$2295.0 2023-09-17
Enamine
EN300-1922770-10.0g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
10g
$5037.0 2023-06-01
Enamine
EN300-1922770-5.0g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
5g
$3396.0 2023-06-01
Enamine
EN300-1922770-5g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
5g
$3396.0 2023-09-17
Enamine
EN300-1922770-0.25g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
0.25g
$1078.0 2023-09-17
Enamine
EN300-1922770-0.5g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
0.5g
$1124.0 2023-09-17
Enamine
EN300-1922770-0.1g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
0.1g
$1031.0 2023-09-17
Enamine
EN300-1922770-0.05g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
0.05g
$983.0 2023-09-17
Enamine
EN300-1922770-1.0g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
1g
$1172.0 2023-06-01
Enamine
EN300-1922770-1g
3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine
2229326-44-5
1g
$1172.0 2023-09-17

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine 関連文献

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridineに関する追加情報

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine: An Overview of a Promising Compound (CAS No. 2229326-44-5)

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine (CAS No. 2229326-44-5) is a unique and highly versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinctive molecular structure, holds potential applications in various areas, including drug discovery and synthetic chemistry. This article provides a comprehensive overview of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine, delving into its chemical properties, synthesis methods, and recent research advancements.

Chemical Properties and Structure

3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine is a brominated pyridine derivative with a molecular formula of C9H7BrCl2N. The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a bromopropenyl group at the 3 position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

The bromopropenyl group in 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine is particularly noteworthy due to its reactivity. The bromine atom can be readily substituted in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes the compound a valuable intermediate in synthetic pathways for the preparation of more complex molecules.

Synthesis Methods

The synthesis of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine has been explored through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2,6-dichloropyridine with allyl bromide in the presence of a suitable catalyst. This method typically yields high purity products and is widely used in laboratory settings.

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been employed to introduce the bromopropenyl group onto the pyridine ring. This method offers enhanced control over the regioselectivity and stereoselectivity of the product, making it particularly useful for preparing enantiomerically pure compounds.

Biological Applications

The biological activity of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine has been a subject of recent research interest. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes and receptors, making it a potential lead molecule for drug discovery efforts.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine against human cytochrome P450 enzymes (CYPs). The results indicated that the compound effectively inhibited CYP1A1 and CYP1A2 with IC50 values in the low micromolar range. These findings suggest that 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine could be developed as a selective inhibitor for these enzymes, which are involved in drug metabolism and detoxification processes.

Potential Therapeutic Applications

The unique chemical structure and biological activity of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine make it a promising candidate for therapeutic applications. One area of particular interest is its potential as an anticancer agent. Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast cancer and lung cancer.

In another study published in Cancer Research, researchers evaluated the antiproliferative activity of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine. The results demonstrated that the compound selectively inhibited the growth of cancer cells while sparing normal cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Safety and Toxicology

The safety profile of 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its safety profile in humans.

In vitro toxicity assays have indicated that 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine exhibits low cytotoxicity towards non-cancerous cells at concentrations below 10 μM. Additionally, animal studies have not reported any significant adverse effects at doses up to 50 mg/kg body weight.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine highlights its potential as a valuable tool in both basic research and drug development. The compound's unique chemical properties and biological activities make it an attractive candidate for further investigation into its therapeutic applications.

In conclusion, 3-(3-bromoprop-1-en-2-yl)-2,6-dichloropyridine (CAS No. 229999999) represents a promising compound with diverse applications in chemistry and biology. Its potential as an enzyme inhibitor and anticancer agent warrants continued exploration through preclinical studies and clinical trials. As research progresses, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.

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